molecular formula C23H24N2O4S B11593762 Methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11593762
M. Wt: 424.5 g/mol
InChI Key: DXDYBXQOYAORNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . This compound features a unique structure that combines an oxazole ring with a cyclooctathiophene moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The cyclooctathiophene moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions . The final step involves the esterification of the carboxylate group to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H24N2O4S/c1-14-18(20(25-29-14)15-10-6-5-7-11-15)21(26)24-22-19(23(27)28-2)16-12-8-3-4-9-13-17(16)30-22/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3,(H,24,26)

InChI Key

DXDYBXQOYAORNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC

Origin of Product

United States

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